Oxyde de diphénylphosphine

Vue d'ensemble

Description

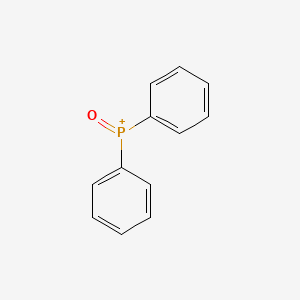

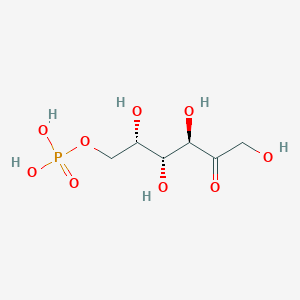

Diphenylphosphine oxide, also known as Diphenylphosphine oxide, is a useful research compound. Its molecular formula is C12H10OP+ and its molecular weight is 201.18 g/mol. The purity is usually 95%.

The exact mass of the compound Diphenylphosphine oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77604. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diphenylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de phénols phosphorés bifonctionnels

L’oxyde de diphénylphosphine est utilisé dans la synthèse de phénols phosphorés bifonctionnels. Une approche efficace et pratique a été développée par le biais d’une réaction d’this compound et de méthylides o-quinoniques générés in situ à partir de 2-tosylalkylphénols dans des conditions basiques .

Préparation de polyimides

L’this compound est utilisé dans la synthèse de polyimides. Une série de polyimides avec des groupes latéraux d’this compound et de trifluorométhyle a été préparée par polymérisation à chaud en une seule étape de la diamine . Les polyimides obtenus présentent une excellente solubilité dans les solvants organiques courants et sont facilement transformés en films transparents de couleur claire .

Préparation d’oxydes de triarylphosphine

L’this compound est utilisé dans la préparation d’oxydes de triarylphosphine . Ces composés ont un large éventail d’applications dans divers domaines de la chimie.

Catalyseurs asymétriques

L’this compound est utilisé comme catalyseur asymétrique . La catalyse asymétrique est un type de catalyse dans laquelle un catalyseur chiral dirige la formation d’un composé chiral dans une transformation asymétrique.

Préparation d’oxydes d’alcényldiphénylphosphine

L’this compound est utilisé dans la préparation d’oxydes d’alcényldiphénylphosphine . Ces composés sont utiles dans diverses réactions chimiques.

Réactifs de Horner-Wittig

L’this compound est utilisé dans la préparation de réactifs de Horner-Wittig . Ces réactifs sont utilisés en chimie organique pour la synthèse d’alcènes.

7. Ligand pour la réaction de couplage croisé de Buchwald-Hartwig L’this compound est utilisé comme ligand pour la réaction de couplage croisé de Buchwald-Hartwig . Cette réaction est un outil puissant pour la formation de liaisons carbone-azote.

Hydrophosphonylations

L’this compound est utilisé dans les hydrophosphonylations . Cette réaction est utilisée pour la synthèse de divers composés organophosphorés.

Couplage de Suzuki-Miyaura

L’this compound est utilisé comme ligand pour le couplage de Suzuki-Miyaura . Cette réaction est un type de réaction de couplage croisé catalysée par le palladium, utilisée pour synthétiser des liaisons carbone-carbone.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Diphenylphosphine oxide plays a significant role in biochemical reactions, particularly in the synthesis of various organophosphorus compounds. It interacts with enzymes and proteins involved in these reactions. For instance, it is used as a ligand in catalytic reactions, where it binds to transition metals to form complexes that facilitate the reaction. The nature of these interactions is typically through coordination bonds between the phosphorus atom of diphenylphosphine oxide and the metal center of the enzyme or protein .

Cellular Effects

Diphenylphosphine oxide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the presence of diphenylphosphine oxide, certain signaling pathways may be activated or inhibited, leading to changes in gene expression. This compound can also impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of diphenylphosphine oxide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, diphenylphosphine oxide can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diphenylphosphine oxide can change over time. This compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that diphenylphosphine oxide can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of diphenylphosphine oxide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause significant changes, including toxic or adverse effects. For example, high doses of diphenylphosphine oxide have been associated with oxidative stress and cellular damage in animal studies .

Metabolic Pathways

Diphenylphosphine oxide is involved in several metabolic pathways. It interacts with enzymes such as phosphatases and kinases, which play crucial roles in cellular metabolism. These interactions can affect the levels of various metabolites and alter the metabolic flux within the cell. For instance, diphenylphosphine oxide can inhibit the activity of certain phosphatases, leading to an accumulation of phosphorylated metabolites .

Transport and Distribution

Within cells and tissues, diphenylphosphine oxide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, diphenylphosphine oxide can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles .

Subcellular Localization

The subcellular localization of diphenylphosphine oxide is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, diphenylphosphine oxide may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Propriétés

IUPAC Name |

oxo(diphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPJFKYCVYXDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60422562 | |

| Record name | Diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4559-70-0 | |

| Record name | Diphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylphosphoroso)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXW49HG6X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

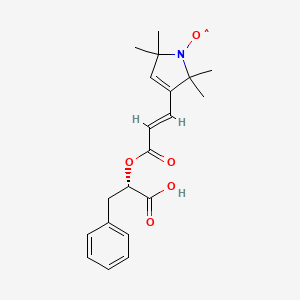

![[(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1239864.png)

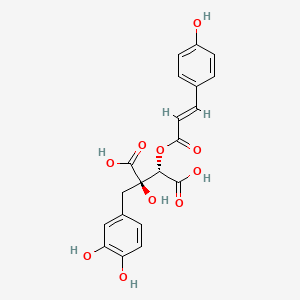

![benzoic acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1239868.png)